molecular formula C25H24N4S2 B12899465 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline CAS No. 67752-53-8

6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline

Cat. No.: B12899465
CAS No.: 67752-53-8
M. Wt: 444.6 g/mol
InChI Key: KUWSCZAJGCYZFJ-UHFFFAOYSA-N
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Description

6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a quinoline core with a dicyanovinyl group and a benzothiazolylthioethyl side chain, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dicyanovinyl Group: The dicyanovinyl group is introduced via a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base such as piperidine.

    Attachment of the Benzothiazolylthioethyl Side Chain: This step involves the nucleophilic substitution reaction where a benzothiazole derivative reacts with an appropriate alkyl halide to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the dicyanovinyl group, converting it into various amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives of the dicyanovinyl group.

    Substitution: Various substituted benzothiazolylthioethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology

In biological research, derivatives of this compound are explored for their potential as fluorescent probes due to their ability to emit light upon excitation.

Medicine

In medicine, the compound and its derivatives are investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is examined for its use in the development of advanced materials, including polymers and coatings with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline involves its interaction with molecular targets such as enzymes or receptors. The dicyanovinyl group can participate in electron transfer reactions, while the benzothiazolylthioethyl side chain can enhance binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline: Lacks the benzothiazolylthioethyl side chain.

    1-(2-(2-Benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline: Lacks the dicyanovinyl group.

    6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydroquinoline: Lacks both the benzothiazolylthioethyl side chain and the trimethyl groups.

Uniqueness

The uniqueness of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline lies in its combination of functional groups, which confer distinct electronic and binding properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

67752-53-8

Molecular Formula

C25H24N4S2

Molecular Weight

444.6 g/mol

IUPAC Name

2-[[1-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl]methylidene]propanedinitrile

InChI

InChI=1S/C25H24N4S2/c1-17-14-25(2,3)29(10-11-30-24-28-21-6-4-5-7-23(21)31-24)22-9-8-18(13-20(17)22)12-19(15-26)16-27/h4-9,12-13,17H,10-11,14H2,1-3H3

InChI Key

KUWSCZAJGCYZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=C(C#N)C#N)CCSC3=NC4=CC=CC=C4S3)(C)C

Origin of Product

United States

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